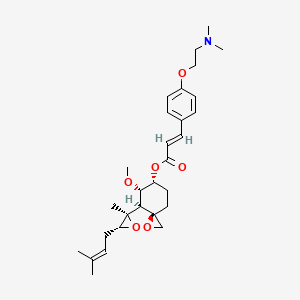
塩酸ベノキサナート
概要
科学的研究の応用
Benoxinate Hydrochloride is widely used in scientific research due to its anesthetic properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving nerve conduction and membrane permeability.
Medicine: It is extensively used in ophthalmology for procedures like tonometry and minor surgeries.
Industry: It is used in the formulation of various pharmaceutical products
作用機序
ベノキセイン塩酸塩は、神経細胞膜のナトリウムチャネルに結合し、それらを安定化させ、ナトリウムイオンの透過性を低下させることで機能します。 このナトリウムイオン流入の阻害は、神経インパルスの開始と伝達を阻止し、局所麻酔を引き起こします .
生化学分析
Biochemical Properties
Benoxinate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterases present in blood plasma and the liver . The primary biochemical interaction involves the binding of benoxinate hydrochloride to sodium channels, which leads to the reversible stabilization of the neuronal membrane. This interaction decreases the membrane’s permeability to sodium ions, thereby inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .
Cellular Effects
Benoxinate hydrochloride exerts several effects on different types of cells and cellular processes. In human corneal epithelial cells, it has been shown to cause cytotoxic effects, which can lead to corneal epithelial toxicity with prolonged use . The compound influences cell function by blocking sodium channels, which affects cell signaling pathways and neuronal communication . Additionally, benoxinate hydrochloride can impact gene expression and cellular metabolism by altering the ionic balance within cells .
Molecular Mechanism
The molecular mechanism of benoxinate hydrochloride involves its binding to sodium channels on the neuronal membrane. By stabilizing these channels, the compound decreases their permeability to sodium ions, preventing the depolarization of the neuronal membrane . This action effectively blocks the initiation and conduction of nerve impulses, leading to localized anesthesia. The inhibition of sodium ion influx is the primary molecular interaction responsible for the anesthetic effects of benoxinate hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benoxinate hydrochloride can change over time. The compound is known for its rapid onset of action, typically within 30 to 50 seconds, and its effects last for about 10 to 30 minutes, depending on perfusion . Stability studies have shown that benoxinate hydrochloride is rapidly hydrolyzed in human blood, leading to its quick degradation . Long-term use or abuse of the compound can result in corneal damage and other adverse effects .
Dosage Effects in Animal Models
The effects of benoxinate hydrochloride vary with different dosages in animal models. At therapeutic doses, it provides effective local anesthesia with minimal adverse effects . At higher doses, the compound can cause toxic effects, including irritation, hypersensitivity, and irreversible corneal damage . Studies have shown that the compound’s metabolism may be inhibited by anticholinesterases, leading to prolonged effects and potential toxicity .
Metabolic Pathways
Benoxinate hydrochloride is primarily metabolized by esterases in the blood plasma and liver . The ester portion of the compound is hydrolyzed more rapidly than the butyl side chain . The primary metabolites include 3-butoxy-4-aminobenzoic acid, which is excreted as the glucuronide conjugate, and other minor metabolites such as 3-hydroxy-4-aminobenzoic acid . These metabolic pathways ensure the rapid clearance of benoxinate hydrochloride from the body.
Transport and Distribution
Benoxinate hydrochloride is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . The compound’s distribution is influenced by its binding to plasma proteins and its solubility in lipids . In the eye, benoxinate hydrochloride is localized to the corneal and conjunctival tissues, where it exerts its anesthetic effects .
Subcellular Localization
The subcellular localization of benoxinate hydrochloride is primarily within the neuronal membrane, where it binds to sodium channels . This localization is crucial for its function as a local anesthetic, as it allows the compound to effectively block nerve impulses. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments .
準備方法
ベノキセイン塩酸塩の合成には、いくつかのステップが含まれます。
ニトロ化: 3-ヒドロキシ安息香酸は、ニトロ化されて3-ヒドロキシ-4-ニトロ安息香酸を生成します。
エステル化: ニトロ安息香酸は、エタノールとエステル化されてエチル3-ヒドロキシ-4-ニトロ安息香酸を生成します。
アルキル化: 次に、エステルは1-ブロモブタンでアルキル化されてエチル3-ブトキシ-4-ニトロ安息香酸を生成します。
還元: ニトロ基はアミノ基に還元され、エチル3-ブトキシ-4-アミノ安息香酸が生成されます。
化学反応の分析
ベノキセイン塩酸塩は、いくつかのタイプの化学反応を受けます。
酸化: 対応するキノンを生成するために酸化することができます。
還元: 前駆体中のニトロ基は、アミノ基に還元することができます。
置換: エステル基は、求核置換反応を受ける可能性があります。これらの反応で使用される一般的な試薬には、ハロゲン化のためのチオニルクロリドと、還元のための水素化ホウ素ナトリウムがあります
4. 科学研究の応用
ベノキセイン塩酸塩は、その麻酔特性により、科学研究で広く使用されています。
化学: さまざまな有機合成反応における試薬として使用されます。
生物学: 神経伝達と膜透過性を伴う研究で使用されます。
医学: 眼科では、眼圧測定や軽度の外科手術などの処置で広く使用されています。
類似化合物との比較
ベノキセイン塩酸塩は、テトラカイン、プロキシメタカイン、プロパラカインなどの他のエステル型局所麻酔薬に似ています。 テトラカインと比較して刺激性が少ないことで知られており、作用発現時間と作用持続時間は似ています . 刺激性が低いという独自の特性により、眼科では好ましい選択肢となっています。
類似化合物
- テトラカイン
- プロキシメタカイン
- プロパラカイン
特性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUDWLMFLCODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-43-4 (Parent) | |
| Record name | Benoxinate hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045393 | |
| Record name | Benoxinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-82-6 | |
| Record name | Oxybuprocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benoxinate hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benoxinate hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benoxinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENOXINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















